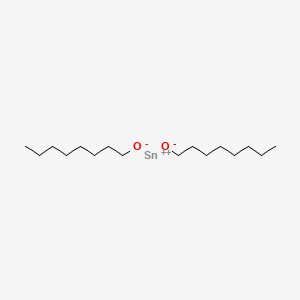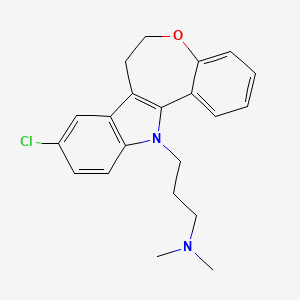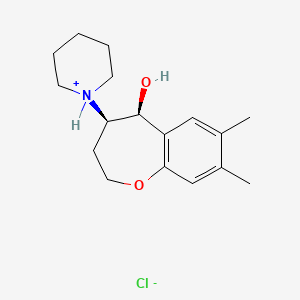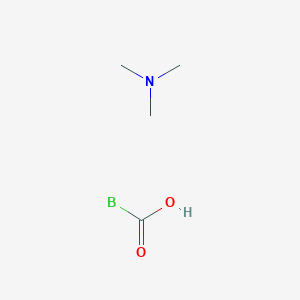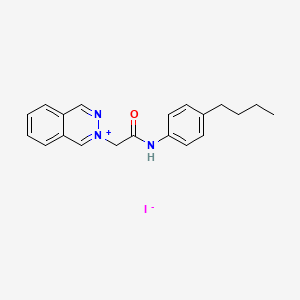
2-(2-((4-Butylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L172413-1EA, also known as 2-(2-(4-butylanilino)-2-oxoethyl)phthalazin-2-ium iodide, is a chemical compound with the molecular formula C20H22IN3O and a molecular weight of 447.31 g/mol . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthetic routes and reaction conditions for SALOR-INT L172413-1EA involve the reaction of 2-(4-butylanilino)-2-oxoethyl with phthalazin-2-ium iodide. The specific reaction conditions, such as temperature, solvents, and catalysts, are typically optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety protocols .
Analyse Des Réactions Chimiques
SALOR-INT L172413-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert SALOR-INT L172413-1EA into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
SALOR-INT L172413-1EA has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving SALOR-INT L172413-1EA includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of SALOR-INT L172413-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .
Comparaison Avec Des Composés Similaires
SALOR-INT L172413-1EA can be compared with other similar compounds, such as:
SALOR-INT L147656-1EA: Another phthalazin-2-ium iodide derivative with similar chemical properties.
SALOR-INT L296716-1EA: A compound with a different molecular structure but similar applications in research.
SALOR-INT L464341-1EA: A compound with a similar core structure but different functional groups, leading to unique chemical and biological properties.
The uniqueness of SALOR-INT L172413-1EA lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
522629-47-6 |
|---|---|
Formule moléculaire |
C20H22IN3O |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C20H21N3O.HI/c1-2-3-6-16-9-11-19(12-10-16)22-20(24)15-23-14-18-8-5-4-7-17(18)13-21-23;/h4-5,7-14H,2-3,6,15H2,1H3;1H |
Clé InChI |
JRXQLVWQQRFWFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


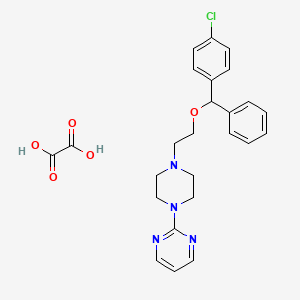
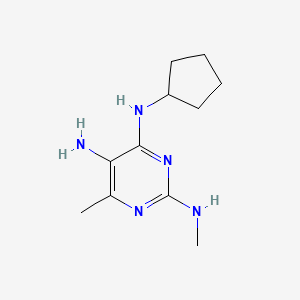

![4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15344428.png)
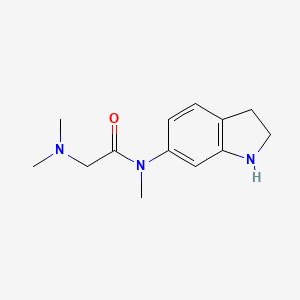
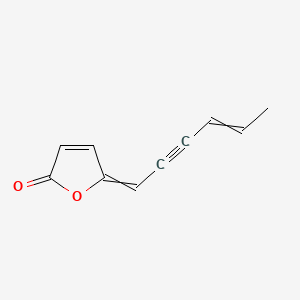

![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)

